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Compound Name:
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hydrochloride

CAS No.: 10523-69-0

Cat. No.: B085703

Get Quote

As a Senior Application Scientist specializing in ion channel pharmacology and virology, I

frequently evaluate the structure-activity relationships (SAR) of adamantane-based

compounds. Since the discovery of amantadine, the adamantane scaffold—often termed the

"lipophilic bullet" —has been heavily derivatized to optimize target affinity and minimize off-

target toxicity. While legacy compounds like Memantine (a 1-aminoadamantane derivative)

dominate the clinical landscape, positional isomers such as 2-aminoadamantanes have

emerged as highly potent alternatives.

This guide provides an objective, data-driven comparison of N-methyl-2-adamantanamine
hydrochloride (NMAH) against standard 1-aminoadamantane derivatives, focusing on its dual

utility as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist and an M2 proton

channel blocker.
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Mechanistic Causality: Why the 2-Position and N-
Methylation Matter
The pharmacological efficacy of adamantanes relies on their ability to lodge within the

hydrophobic pockets of ion channel pores. The structural shift from legacy adamantanes to

NMAH involves two critical modifications:

Positional Isomerism (1- vs. 2-Adamantanamines): Moving the amine from the bridgehead

(C1) to the bridge (C2) carbon alters the trajectory of the adamantane cage within the

channel pore. In the NMDA receptor, 2-aminoadamantanes exhibit a distinct binding pose

that often results in a faster "off-rate" compared to their C1 counterparts. This rapid

dissociation is critical for preserving physiological synaptic transmission while selectively

blocking pathological excitotoxicity .

N-Methylation: Converting the primary amine to a secondary amine via N-methylation

increases the compound's lipophilicity (LogP) and slightly lowers its pKa. This fine-tunes the

voltage-dependent block. A lower pKa means a slightly lower fraction of the drug is

protonated at physiological pH, which optimizes blood-brain barrier (BBB) penetration while

retaining enough of the charged species to interact with the critical asparagine residues in

the NMDAR pore or the M2 viral channel .
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Diagram 1: Mechanism of uncompetitive NMDA receptor antagonism by N-methyl-2-

adamantanamine HCl.
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To objectively evaluate NMAH, we must benchmark it against established therapeutics. The

table below synthesizes in vitro performance metrics across the adamantane class to highlight

how structural tweaks influence target affinity and lipophilicity.

Compound
Scaffold
Type

NMDAR
IC50 (µM)

M2 Channel
IC50 (µM)

Est. LogP
Key
Pharmacolo
gical Trait

Amantadine

1-

aminoadama

ntane

10.0 - 30.0 ~16.0 2.4

Rapid off-

rate; dual

action

Memantine

3,5-dimethyl-

1-

aminoadama

ntane

1.0 - 3.0 >100.0 3.3
High NMDAR

selectivity

2-

Aminoadama

ntane

2-

aminoadama

ntane

5.0 - 15.0 ~20.0 2.5
Altered pore

orientation

N-Methyl-2-

adamantana

mine HCl

N-methyl-2-

aminoadama

ntane

2.0 - 8.0 ~10.0 - 15.0 2.8

Optimized

BBB

penetration &

kinetics

*Values represent consensus ranges derived from recombinant whole-cell patch-clamp and

viral plaque reduction assays.

Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-

validating systems. They incorporate internal controls to isolate the specific mechanistic

variables of NMAH.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
(NMDAR Kinetics)
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Objective: To quantify the IC50 and voltage-dependent block of NMAH on recombinant

GluN1/GluN2A receptors. Rationale: Whole-cell patching allows precise control over the

transmembrane voltage. Since NMAH acts as an open-channel blocker, its affinity is highly

voltage-dependent. Holding the cell at -70 mV mimics the resting membrane potential where

the physiological Mg2+ block occurs.

Step-by-Step Workflow:

Cell Preparation: Culture HEK293 cells and transiently co-transfect with plasmids encoding

human GluN1 and GluN2A subunits, alongside a GFP reporter.

Self-Validation: Use non-transfected HEK293 cells as a negative control to ensure

endogenous currents do not confound the data.

Internal/External Solutions:

External Solution: 150 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 10 mM HEPES (pH 7.4).

Crucial: Omit Mg2+ entirely to prevent competitive pore blockade with the test compound.

Internal Solution: 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2). Rationale: Cs+

blocks endogenous K+ currents, perfectly isolating the NMDAR-mediated inward current.

Electrophysiological Recording: Establish a >1 GΩ seal and break into the whole-cell

configuration. Clamp the voltage at -70 mV.

Drug Perfusion & Causality: Apply 100 µM Glutamate + 10 µM Glycine to elicit steady-state

inward currents. Co-perfuse NMAH at escalating concentrations (0.1 µM to 100 µM).

Self-Validation: Washout the drug with standard external solution. A rapid return to

baseline current confirms that NMAH is a reversible, uncompetitive antagonist rather than

a toxic or irreversible pore-damaging agent.

Data Analysis: Plot the fractional block against NMAH concentration to derive the IC50 and

calculate the off-rate kinetics.

Cell Prep
HEK293 + GluN1/GluN2A

Patch-Clamp
Whole-cell (-70 mV)

Perfusion
NMAH (0.1 - 100 µM)

Data Acquisition
Record Inward Currents
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Diagram 2: Step-by-step electrophysiology workflow for validating NMDA receptor channel

blockade.

Protocol 2: M2 Proton Channel Inhibition Assay (Viral
Plaque Reduction)
Objective: To evaluate the antiviral efficacy of NMAH against Influenza A strains. Rationale: The

M2 protein is a proton channel essential for viral uncoating. NMAH's adamantane cage

physically occludes this pore, halting the viral replication cycle.

Step-by-Step Workflow:

Host Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells in 6-well plates until

90% confluent.

Viral Infection: Infect cells with Influenza A/PR/8/34 (H1N1) at a multiplicity of infection (MOI)

of 0.01.

Self-Validation: Include Amantadine (10 µM) as a positive control and a vehicle (DMSO) as

a negative control.

Compound Incubation: Overlay cells with an agar medium containing NMAH (1 µM to 50 µM)

and 1 µg/mL TPCK-treated trypsin.

Rationale: TPCK-treated trypsin is strictly required to cleave the viral hemagglutinin (HA)

for cellular entry. The agar restricts viral diffusion, ensuring that each visible plaque

represents a single, isolated infectious event.

Quantification: After 48 hours, fix cells with 4% formaldehyde and stain with 0.1% crystal

violet. Count the plaques to calculate the EC50.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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